

4-Demethyltraxillaside: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Demethyltraxillaside

Cat. No.: B12391234

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Demethyltraxillaside**, a lignan with potential therapeutic applications. This document details its chemical properties, biological activity, and the experimental methodologies used to characterize its function.

Core Compound Data

4-Demethyltraxillaside is a lignan that can be isolated from *Caulis Trachelospermi*[1]. Its fundamental chemical and physical properties are summarized below.

Property	Value	Source
CAS Number	1691201-82-7	[1][2][3]
Molecular Formula	C27H34O12	[1]
Molecular Weight	550.56 g/mol	[1][2]
Boiling Point (Predicted)	798.3±60.0 °C	[1][2]
Density (Predicted)	1.410±0.06 g/cm3	[1][2]
pKa (Predicted)	10.04±0.25	[1][2]

Biological Activity: Inhibition of STAT1 and STAT3 Signaling Pathways

4-Demethyltraxillaside has been identified as an active component with inhibitory activities on the IFN- γ /STAT1 and IL-6/STAT3 signaling pathways. These pathways are critical in mediating inflammatory responses, and their inhibition is a key area of interest for drug development in inflammatory diseases and cancer.

The extract from *Caulis Trachelospermi* containing **4-Demethyltraxillaside** demonstrated significant inhibition of both IFN- γ -induced STAT1-responsive and IL-6-induced STAT3-responsive luciferase activity. While specific IC₅₀ values for purified **4-Demethyltraxillaside** are not yet published, the initial extract showed strong activity, suggesting that its components, including **4-Demethyltraxillaside**, are potent inhibitors.

Experimental Protocols

General Isolation and Purification from *Caulis Trachelospermi*

While a detailed, step-by-step protocol for the specific isolation of **4-Demethyltraxillaside** is not publicly available, a general method for the extraction and fractionation of active components from *Caulis Trachelospermi* has been described. This involves:

- **Extraction:** The dried stems and leaves of *Trachelospermum jasminoides* are subjected to ultrasonic extraction with a methanol-water mixture (e.g., 4:1 v/v).
- **Filtration:** The resulting supernatant is filtered to remove solid plant material.
- **Chromatography:** The crude extract is then typically subjected to column chromatography for fractionation and purification of individual compounds like **4-Demethyltraxillaside**.

Luciferase Reporter Gene Assay for STAT1 and STAT3 Inhibition

The inhibitory activity of **4-Demethyltraxillaside** on the STAT1 and STAT3 signaling pathways is quantified using a luciferase reporter gene assay. This widely used technique allows for the

measurement of transcriptional activity of a specific promoter.

Principle:

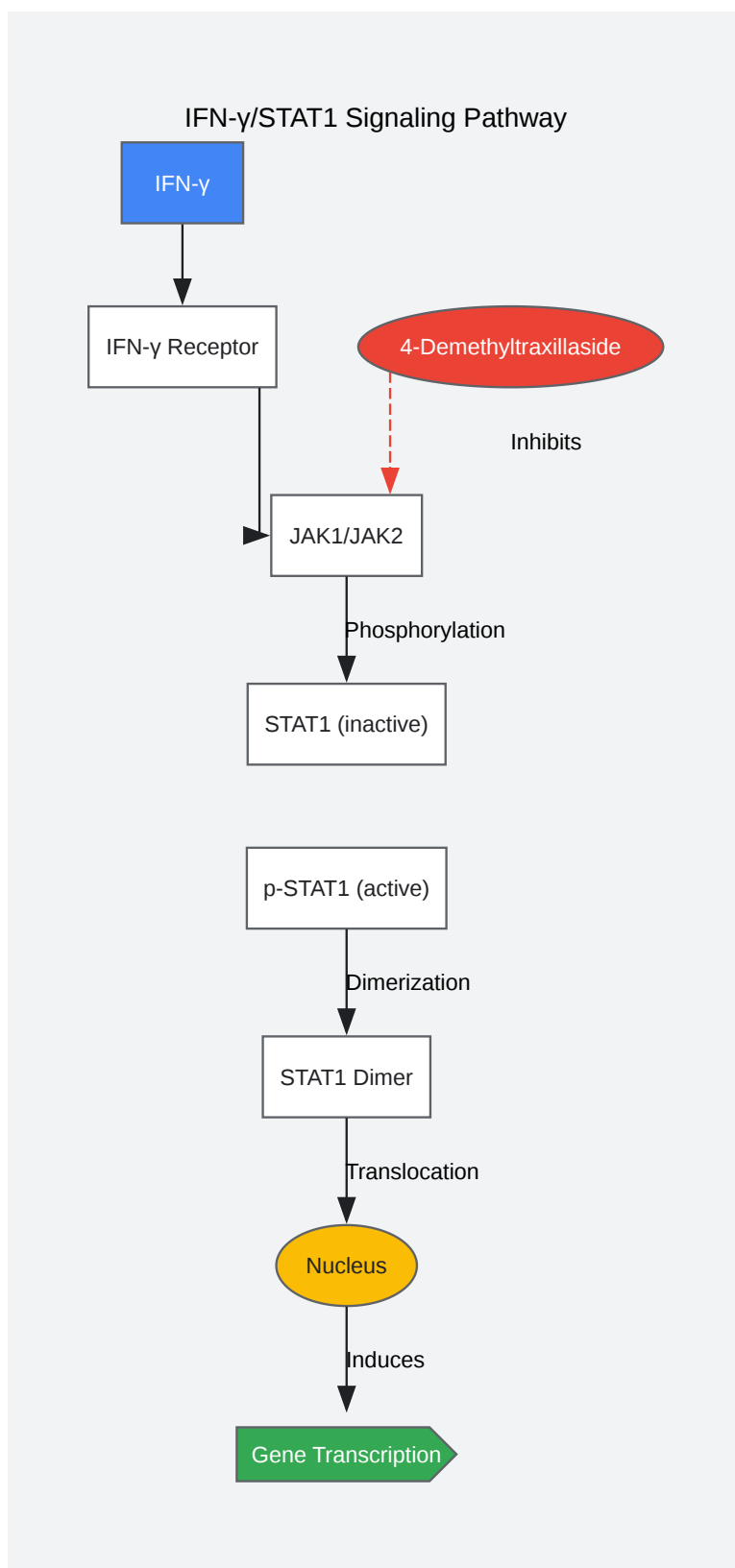
Cells are engineered to express a luciferase reporter gene under the control of a promoter containing response elements for a specific transcription factor (in this case, STAT1 or STAT3). When the signaling pathway is activated, the transcription factor binds to its response element, driving the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is proportional to the amount of luciferase, and therefore, to the activity of the signaling pathway. An inhibitor will reduce the luciferase expression and the resulting light signal.

General Methodology:

- **Cell Culture and Transfection:** A suitable human cell line (e.g., HeLa or HEK293) is cultured. The cells are then transfected with a reporter plasmid containing the firefly luciferase gene driven by a STAT1- or STAT3-responsive promoter. A second plasmid containing a constitutively expressed Renilla luciferase gene is often co-transfected to normalize for transfection efficiency and cell viability.
- **Compound Treatment:** The transfected cells are treated with varying concentrations of the test compound (**4-Demethyltraxillaside**).
- **Pathway Activation:** The respective signaling pathway is then activated.
 - For the STAT1 pathway, cells are stimulated with Interferon-gamma (IFN- γ).
 - For the STAT3 pathway, cells are stimulated with Interleukin-6 (IL-6).
- **Cell Lysis and Luciferase Assay:** After a suitable incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The activities of both firefly and Renilla luciferase are determined.
- **Data Analysis:** The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of the compound is calculated as the percentage reduction in normalized luciferase activity compared to the vehicle-treated control. The IC₅₀ value, the concentration of the inhibitor that causes a 50% reduction in activity, can then be determined.

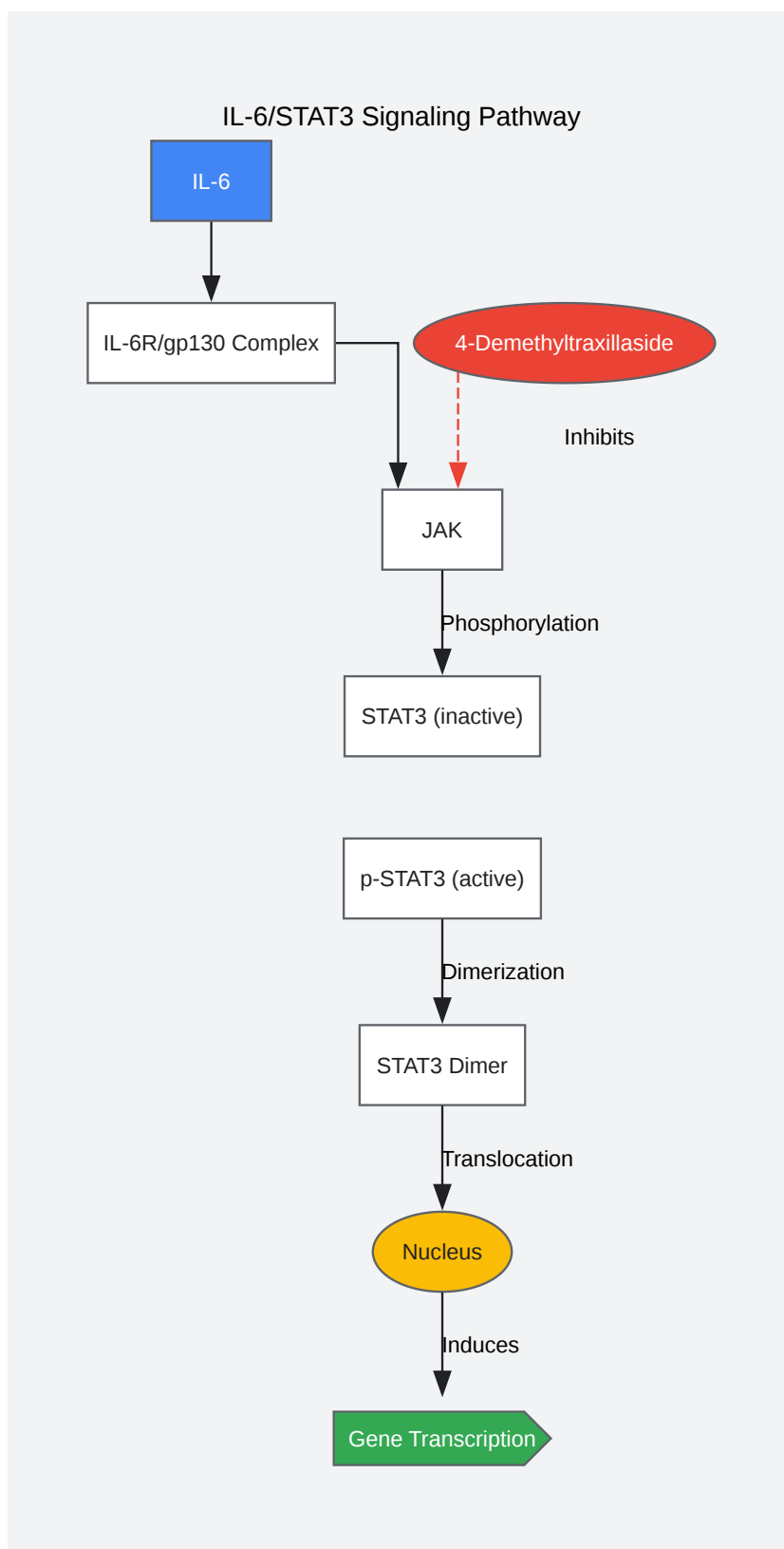
Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and a general experimental workflow.



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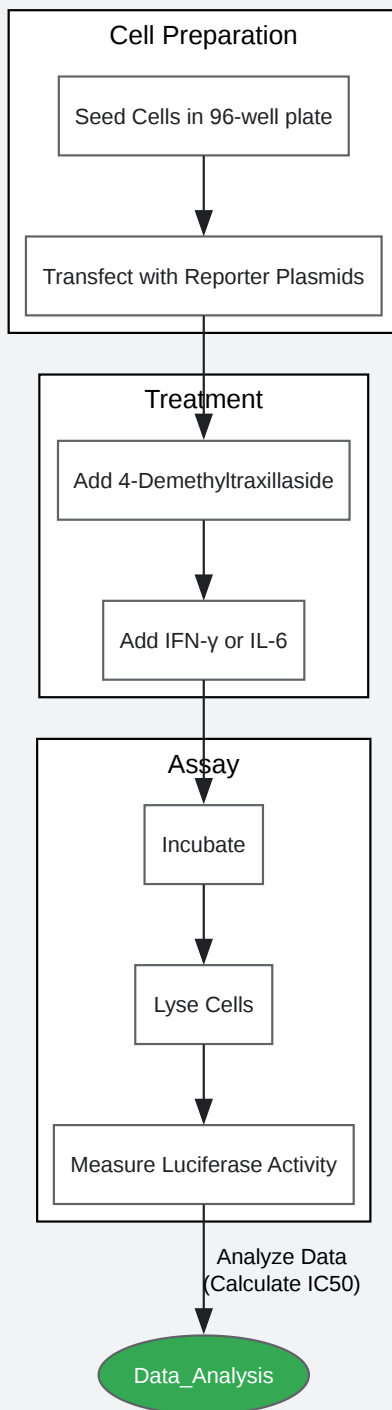
Caption: IFN- γ /STAT1 Signaling Pathway and Point of Inhibition.



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Caption: IL-6/STAT3 Signaling Pathway and Point of Inhibition.

Experimental Workflow for Inhibitor Screening

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Caption: General Experimental Workflow for Screening Inhibitors.

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